molecular formula C8H6F3NO B13033665 5-Amino-2-(trifluoromethyl)benzaldehyde

5-Amino-2-(trifluoromethyl)benzaldehyde

Cat. No.: B13033665
M. Wt: 189.13 g/mol
InChI Key: XAYIKMUAVMFOOI-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)benzaldehyde is an aromatic compound featuring a benzaldehyde core substituted with an amino group (-NH₂) at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The aldehyde group (-CHO) enhances reactivity in condensation and nucleophilic addition reactions, while the electron-withdrawing -CF₃ group influences solubility and stability.

Below, we compare it to four related compounds from authoritative sources.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

5-amino-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-4H,12H2

InChI Key

XAYIKMUAVMFOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) and subsequent functional group transformations. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

5-Amino-2-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₅F₃N₂
  • CAS RN : 106877-33-2
  • Key Features :
    • Replaces the benzaldehyde core with a pyridine ring.
    • Lacks the aldehyde group, reducing reactivity in condensation reactions.
    • Purity: >95.0% (GC), with pricing tiers for 1g (JPY 7,500) and 5g (JPY 25,000).
  • Applications : Used as a precursor in heterocyclic chemistry and catalysis.

5-Amino-2-cyanobenzotrifluoride (4-Cyano-3-(trifluoromethyl)aniline)

  • Molecular Formula : C₈H₅F₃N₂
  • CAS RN : 654-70-6
  • Key Features: Substitutes the aldehyde with a cyano (-CN) group. Retains the -CF₃ group, enhancing thermal stability. Applications: Laboratory chemical, intermediate in agrochemical synthesis.

5-Amino-2-(4-chlorophenyl)-4-(trifluoromethyl)thiazole

  • Molecular Formula : C₁₀H₆ClF₃N₂S
  • CAS RN : 278,68492 (provisional)
  • Key Features: Incorporates a thiazole heterocycle and a 4-chlorophenyl group.

5-Amino-2-(trifluoromethyl)benzimidazole

  • Molecular Formula : C₈H₆F₃N₃
  • CAS RN: Not explicitly listed, but synonyms include 2-trifluoromethyl-1H-benzimidazol-5-amine .
  • Key Features :
    • Benzimidazole core with -CF₃ and -NH₂ substituents.
    • Applications: Used in medicinal chemistry for kinase inhibition and anticancer research.

Comparative Analysis Table

Compound Molecular Formula Substituents/Modifications CAS RN Key Applications Purity/Price (if available)
5-Amino-2-(trifluoromethyl)benzaldehyde C₈H₆F₃NO -CHO, -NH₂, -CF₃ Not provided Synthetic intermediates N/A
5-Amino-2-(trifluoromethyl)pyridine C₆H₅F₃N₂ Pyridine ring, -NH₂, -CF₃ 106877-33-2 Catalysis, heterocycles >95.0% (GC); JPY 7,500/1g
5-Amino-2-cyanobenzotrifluoride C₈H₅F₃N₂ -CN, -NH₂, -CF₃ 654-70-6 Agrochemical intermediates N/A
5-Amino-2-(4-chlorophenyl)-4-(trifluoromethyl)thiazole C₁₀H₆ClF₃N₂S Thiazole, -Cl, -CF₃, -NH₂ 278,68492 Antimicrobial research On request
5-Amino-2-(trifluoromethyl)benzimidazole C₈H₆F₃N₃ Benzimidazole, -NH₂, -CF₃ N/A Anticancer agents 97+% purity

Key Research Findings and Trends

  • Reactivity: The aldehyde group in this compound distinguishes it from analogs with -CN () or heterocycles (), enabling unique reactivity in Schiff base formation or cross-coupling reactions.
  • Bioactivity : Benzimidazole and thiazole derivatives () show enhanced bioactivity due to heterocyclic cores, whereas the pyridine analog () is more suited for catalytic applications.
  • Stability : The -CF₃ group improves thermal and oxidative stability across all compounds, critical for industrial processes .

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